Biophysical Properties of 1,2-Didocos-13-enoyl Phosphatidylcholine (DEPC): An In-depth Technical Guide
Biophysical Properties of 1,2-Didocos-13-enoyl Phosphatidylcholine (DEPC): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Didocos-13-enoyl-sn-glycero-3-phosphocholine, commonly referred to as DEPC or dierucoyl phosphatidylcholine, is a synthetic phospholipid of significant interest in membrane biophysics and drug delivery research. Its defining characteristic is the presence of two long, monounsaturated acyl chains (22:1), which impart unique properties to lipid bilayers. This technical guide provides a comprehensive overview of the known biophysical properties of DEPC, detailed experimental protocols for their characterization, and a comparative analysis with other common phospholipids.
DEPC's structure, featuring long hydrocarbon chains, makes it particularly suitable for studies involving the reconstitution of transmembrane proteins with large hydrophobic domains, as it can help minimize hydrophobic mismatch. It is also utilized in the formulation of liposomes and other lipid-based nanoparticles for drug delivery applications.
Core Biophysical Properties
Quantitative biophysical data for DEPC is not as extensively documented in the literature as for more common phospholipids like DPPC or DOPC. However, the following information has been compiled from available resources.
General Properties
| Property | Value | Source |
| Synonyms | 1,2-Dierucoyl-sn-glycero-3-phosphocholine, di-C22:1-PC | Internal |
| Chemical Formula | C₅₂H₁₀₀NO₈P | Internal |
| Molecular Weight | 898.33 g/mol | Internal |
| Acyl Chains | Two erucic acid (22:1 Δ13 cis) chains | Internal |
Thermotropic Properties
The phase transition temperature (Tm), the temperature at which a lipid bilayer transitions from a gel-like to a fluid-like state, is a critical parameter. There are conflicting reports in the literature for the Tm of DEPC, which may be attributable to differences in experimental conditions such as hydration level and the specific technique employed.
| Property | Value | Source |
| Phase Transition Temperature (Tm) | 11.1 °C | [1] |
| -15 to -20 °C | [2][3] |
Mechanical and Structural Properties of DEPC Bilayers
Specific experimental values for the area per molecule, compressibility modulus, and bending rigidity of DEPC are not extensively reported. However, the principles of their determination and typical values for other relevant phospholipids are presented to provide context. A study on monounsaturated chains suggests an area per lipid for di22:1PC (DEPC) to be 69.3 ± 0.5 Ų.[4]
| Property | Typical Value (for comparison with other lipids) | Source (for comparative data) |
| Area per Molecule | ~60-70 Ų (in the fluid phase) | [4] |
| Compressibility Modulus (KA) | ~250 mN/m | [5] |
| Bending Rigidity (KC) | ~10⁻¹⁹ to 10⁻²⁰ J | [6][7] |
These properties are crucial for understanding the elasticity and stability of lipid membranes and their interactions with embedded proteins and other molecules.
Experimental Protocols
The following sections detail the standard methodologies used to determine the key biophysical properties of phospholipids like DEPC.
Liposome Preparation
A prerequisite for many biophysical studies is the formation of a homogenous suspension of liposomes. The thin-film hydration method followed by extrusion is a common and effective technique.
Materials:
-
1,2-Didocos-13-enoyl phosphatidylcholine (DEPC) powder
-
Chloroform or a chloroform/methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm)
Procedure:
-
Dissolve a known quantity of DEPC in the organic solvent in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.
-
Further dry the film under a stream of inert gas (e.g., nitrogen or argon) and then under vacuum for at least 2 hours to remove residual solvent.
-
Hydrate the lipid film with the desired buffer by vortexing or gentle agitation at a temperature above the lipid's Tm. This results in the formation of multilamellar vesicles (MLVs).
-
To produce unilamellar vesicles of a defined size, subject the MLV suspension to extrusion. This involves repeatedly passing the suspension through polycarbonate membranes with a specific pore size using a lipid extruder.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for determining the phase transition temperature (Tm) and the enthalpy of transition (ΔH) of lipids.
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. When the lipid sample undergoes a phase transition, it will either absorb (endothermic) or release (exothermic) heat, resulting in a detectable peak in the DSC thermogram.
Procedure:
-
Prepare a concentrated suspension of DEPC liposomes (typically 10-20 mg/mL).
-
Accurately load a known amount of the liposome suspension into a DSC sample pan.
-
Load an equal volume of the corresponding buffer into a reference pan.
-
Place both pans in the DSC instrument.
-
Run a temperature scan over a range that encompasses the expected phase transition of DEPC (e.g., -30 °C to 40 °C) at a controlled heating rate (e.g., 1-5 °C/min).
-
The temperature at the peak of the endotherm corresponds to the Tm, and the area under the peak is proportional to the enthalpy of transition (ΔH).
Langmuir-Blodgett Trough for Monolayer Studies
This technique is used to determine the area per molecule and the compressibility modulus of a lipid monolayer at an air-water interface.
Principle: A known number of lipid molecules are spread on the surface of an aqueous subphase in a trough. Movable barriers compress the monolayer, and the surface pressure is measured as a function of the area available to the molecules.
Procedure:
-
Fill a clean Langmuir trough with a suitable aqueous subphase.
-
Spread a known amount of DEPC solution in a volatile solvent onto the subphase surface.
-
Allow the solvent to evaporate completely.
-
Compress the monolayer at a constant rate with the movable barriers.
-
Record the surface pressure as a function of the area per molecule.
-
The resulting pressure-area isotherm can be used to determine the area per molecule at a given surface pressure and to calculate the compressibility modulus (KA = -A(dπ/dA)), which is a measure of the monolayer's resistance to compression.
X-ray Scattering
Small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) are used to determine the structure of lipid bilayers, including bilayer thickness and, indirectly, the bending rigidity.
Principle: X-rays are scattered by the electrons in the lipid molecules. The resulting scattering pattern provides information about the electron density profile of the bilayer, from which structural parameters can be derived. Analysis of the diffuse scattering can also provide information about membrane fluctuations, which is related to the bending rigidity.
Procedure:
-
Prepare a sample of oriented lipid multilayers or a suspension of unilamellar vesicles.
-
Expose the sample to a collimated X-ray beam.
-
Record the scattered X-rays on a 2D detector.
-
Analyze the scattering pattern to obtain the electron density profile and determine the bilayer thickness.
-
For bending rigidity, analyze the diffuse scattering to quantify thermal fluctuations of the membrane.
Signaling Pathways and Logical Relationships
DEPC is a synthetic phospholipid primarily used for creating model membranes and is not known to be directly involved in specific cellular signaling pathways. Its utility lies in providing a defined lipid environment for studying the function of reconstituted membrane proteins, which may themselves be part of signaling cascades. The logical relationship of its application is to provide a stable, well-characterized membrane mimic to investigate protein-lipid interactions and the influence of the lipid environment on protein function.
Conclusion
1,2-Didocos-13-enoyl phosphatidylcholine is a valuable tool for researchers in membrane biophysics and drug delivery. Its long, monounsaturated acyl chains provide a unique lipid environment for a variety of applications. While a complete set of quantitative biophysical data for DEPC is not yet available, the experimental protocols outlined in this guide provide a framework for its characterization. Further research is needed to fully elucidate the specific biophysical parameters of DEPC and to expand its application in the study of complex biological membranes and the development of advanced lipid-based technologies.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. crodapharma.com [crodapharma.com]
- 4. lipid.phys.cmu.edu [lipid.phys.cmu.edu]
- 5. phys.libretexts.org [phys.libretexts.org]
- 6. Temperature Dependence of Structure, Bending Rigidity, and Bilayer Interactions of Dioleoylphosphatidylcholine Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mpikg.mpg.de [mpikg.mpg.de]
